4-(Aminomethyl)-N-benzylbenzamide is a chemical compound characterized by its amine and amide functional groups. It is classified under the category of benzamides and is notable for its potential biological activities. The compound possesses a molecular formula of and a molecular weight of approximately 244.30 g/mol. Its structure includes a benzyl group attached to an amide, with an aminomethyl substituent, which may contribute to its reactivity and biological properties.
4-(Aminomethyl)-N-benzylbenzamide can be synthesized through various chemical reactions involving benzylamine and benzoyl chloride derivatives. It falls within the classification of organic compounds known as amides, specifically those derived from aromatic compounds. The compound is related to other benzamide derivatives that exhibit diverse biological activities, including potential applications in medicinal chemistry.
The synthesis of 4-(Aminomethyl)-N-benzylbenzamide can be achieved through several methods:
The molecular structure of 4-(Aminomethyl)-N-benzylbenzamide features:
4-(Aminomethyl)-N-benzylbenzamide can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., temperature, solvent choice) to ensure selectivity and yield.
The mechanism of action for 4-(Aminomethyl)-N-benzylbenzamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The presence of the aminomethyl group suggests potential interactions with active sites on proteins or enzymes, influencing their activity.
Research indicates that compounds with similar structural motifs can inhibit specific enzyme activities or modulate receptor functions, suggesting that 4-(Aminomethyl)-N-benzylbenzamide may exhibit similar pharmacological properties .
Relevant data regarding its reactivity profile suggest that it may engage in nucleophilic substitution reactions due to its amine functionality.
4-(Aminomethyl)-N-benzylbenzamide has potential applications in scientific research, particularly in medicinal chemistry:
Heat Shock Protein 90 (Hsp90) is a molecular chaperone critical for stabilizing oncogenic "client proteins" (e.g., HER2, EGFR, AKT) in cancer cells. 4-(Aminomethyl)-N-benzylbenzamide derivatives compete with ATP for binding to Hsp90’s N-terminal domain, disrupting chaperone function and inducing client protein degradation via the ubiquitin-proteasome pathway [1] [4]. Structural analysis reveals that the resorcinol moiety (common in analogs like compound 30f) forms hydrogen bonds with Hsp90’s Leu48, Asp93, and Gly97, while the benzyl group occupies a hydrophobic pocket, enhancing affinity [1].
Table 1: Anticancer Activity of Key Benzamide-Based Hsp90 Inhibitors
Compound | Hsp90α IC₅₀ (nM) | Cell Line (GI₅₀, μM) | Key Client Proteins Downregulated |
---|---|---|---|
30f | 5.3 | H1975 NSCLC (0.42) | HER2, EGFR, MET, AKT, c-RAF |
6b | 110.18 | A549 Lung (0.89) | EGFR, AKT, c-RAF |
AUY922 | 8.1 | Diverse (0.01–0.5) | HER2, IGF-1R, HIF-1α |
Derivatives like 30f suppress tumor growth in H1975 xenograft models without significant toxicity, correlating with reduced EGFR and AKT levels in tumor tissue [1]. Modifications such as ring-opening of heterocycles (e.g., converting isoxazoles to flexible benzamides) improve solubility and retain antiproliferative activity against lung cancer cells [2].
While direct studies of 4-(aminomethyl)-N-benzylbenzamide on DNMT are limited, structurally related benzamide derivatives (e.g., MS-275) are established histone deacetylase (HDAC) inhibitors [10]. These compounds promote histone hyperacetylation, reactivating silenced tumor-suppressor genes (e.g., p21WAF1/CIP1). The benzamide moiety chelates zinc in HDAC’s catalytic site, while the aminomethyl group may enhance solubility or DNA affinity [10].
Benzamide-based compounds also indirectly modulate DNMT activity by:
Though not explicitly studied for 4-(aminomethyl)-N-benzylbenzamide, benzamide scaffolds inhibit β-carbonic anhydrase (CA) in fungi. Candida spp. rely on β-CA for CO₂ hydration/bicarbonate production, essential for lipid biosynthesis and biofilm formation. The compound’s aminomethyl group may coordinate the enzyme’s zinc ion, while the hydrophobic benzyl group occupies the substrate pocket [4].
Hsp90 inhibition also contributes to antifungal effects:
4-(Aminomethyl)-N-benzylbenzamide’s benzylamine moiety is critical for targeting the CXCR4 chemokine receptor. Benzylamine derivatives (e.g., plerixafor analogs) disrupt CXCR4/CXCL12 binding, a pathway driving inflammatory cell migration in arthritis, asthma, and atherosclerosis [6].
Mechanistically:
Table 2: Summary of Key Targets and Activities
Therapeutic Area | Primary Target | Key Mechanism | Biological Outcome |
---|---|---|---|
Cancer | Hsp90 ATP-binding site | Client protein degradation | Tumor growth inhibition |
Epigenetics | HDAC/DNMT complexes | Histone hyperacetylation, miR-21 inhibition | Tumor suppressor reactivation |
Mycology | β-Carbonic Anhydrase | Zinc coordination, CO₂ hydration blockade | Impaired biofilm/hyphal formation |
Inflammation | CXCR4 receptor | Competitive CXCL12 binding inhibition | Reduced chemotaxis, cytokine release |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7